N-[(3-methyl-1,2-oxazol-5-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine
Description
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine is a complex organic compound featuring a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a sulfonyl group attached to a pyridine ring
Properties
IUPAC Name |
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-12-9-13(22-18-12)10-16-15-6-5-14(11-17-15)23(20,21)19-7-3-2-4-8-19/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVIRFQHUNVHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC2=NC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,2-oxazol-5-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the van Leusen reaction, which involves the reaction of tosylmethylisocyanide (TosMIC) with aldehydes or ketones under basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride reagents in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Final Coupling: The final step involves coupling the oxazole and piperidine-sulfonyl intermediates with the pyridine ring, typically using palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring, converting it to oxazoline or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, aryl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as heating or using catalysts like palladium.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups to the sulfonyl or pyridine moieties.
Scientific Research Applications
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies investigating its effects on cellular pathways and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the mechanisms of action of related molecules.
Industrial Applications: Its unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-[(3-methyl-1,2-oxazol-5-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The oxazole and pyridine rings facilitate interactions with these targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The sulfonyl group enhances the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in both research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
